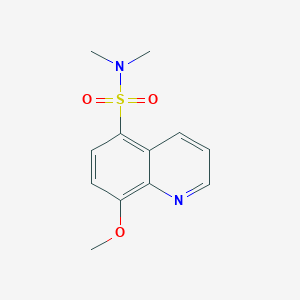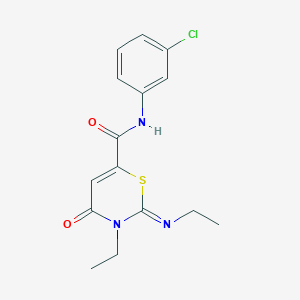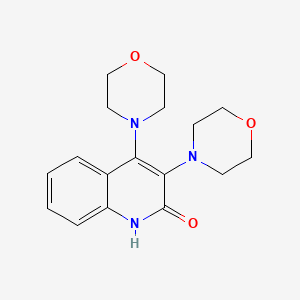![molecular formula C17H21N3O B14947350 (2E)-3-[4-(dimethylamino)phenyl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B14947350.png)
(2E)-3-[4-(dimethylamino)phenyl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-(PIPERIDINOCARBONYL)-1-ETHENYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a dimethylamino group, a piperidine ring, and a cyano group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-(PIPERIDINOCARBONYL)-1-ETHENYL CYANIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dimethylamino Group:
Piperidine Ring Formation: The piperidine ring is synthesized through a cyclization reaction, often involving the use of a suitable base and solvent.
Ethenyl Cyanide Introduction: The final step involves the addition of the ethenyl cyanide group, which can be achieved through a coupling reaction using appropriate reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of (E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-(PIPERIDINOCARBONYL)-1-ETHENYL CYANIDE is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-(PIPERIDINOCARBONYL)-1-ETHENYL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
(E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-(PIPERIDINOCARBONYL)-1-ETHENYL CYANIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-(PIPERIDINOCARBONYL)-1-ETHENYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-(PIPERIDINOCARBONYL)-1-ETHENYL CYANIDE shares structural similarities with other compounds containing dimethylamino, piperidine, and cyano groups.
Organochlorine Compounds: These compounds, such as chloroform and dichloromethane, have similar chemical properties and applications.
Barium and Strontium Compounds: These compounds exhibit similar chemical behaviors and are often compared in terms of their toxicity and reactivity.
Uniqueness
The uniqueness of (E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-(PIPERIDINOCARBONYL)-1-ETHENYL CYANIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C17H21N3O |
|---|---|
Poids moléculaire |
283.37 g/mol |
Nom IUPAC |
(E)-3-[4-(dimethylamino)phenyl]-2-(piperidine-1-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C17H21N3O/c1-19(2)16-8-6-14(7-9-16)12-15(13-18)17(21)20-10-4-3-5-11-20/h6-9,12H,3-5,10-11H2,1-2H3/b15-12+ |
Clé InChI |
UKVWISIUQIIITJ-NTCAYCPXSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)N2CCCCC2 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}propanoic acid](/img/structure/B14947271.png)
![N~2~-acetyl-N-(5-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)glycinamide](/img/structure/B14947284.png)
![2-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14947291.png)
![2,2'-({[2-(4-chloro-2-methylphenoxy)ethyl]imino}dimethanediyl)bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B14947300.png)

![Ethyl 4-[({3-[2-(2-fluorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B14947309.png)
![Ethyl 4-[3-cyclopropyl-4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxo-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B14947310.png)
![(6Z)-6-[4-(benzyloxy)benzylidene]-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14947311.png)




![2-Benzothiazol-2-yl-8-tert-butyl-1,2,4-triaza-spiro[4.5]decane-3-thione](/img/structure/B14947360.png)
